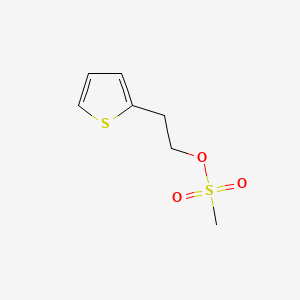

2-(2-Thienyl)ethyl methanesulphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-ylethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3S2/c1-12(8,9)10-5-4-7-3-2-6-11-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMFRFIVUQTAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210302 | |

| Record name | 2-(2-Thienyl)ethyl methanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61380-07-2 | |

| Record name | 2-Thiopheneethanol, 2-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61380-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thienyl)ethyl methanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061380072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Thienyl)ethyl methanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-thienyl)ethyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-(2-Thienyl)ethyl methanesulphonate

An In-depth Technical Guide to 2-(2-Thienyl)ethyl Methanesulphonate for Researchers and Drug Development Professionals

Introduction

This compound, also known as 2-(2-Thienyl)ethyl mesylate, is a crucial intermediate in synthetic organic chemistry. Its significance is particularly pronounced in the pharmaceutical industry, where the 2-(2-thienyl)ethyl moiety is a structural component of several active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.

Compound Identification and Core Properties

Proper identification is the cornerstone of chemical research. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in literature and databases.

| Property | Value | Source |

| CAS Number | 61380-07-2 | [1][2] |

| Molecular Formula | C₇H₁₀O₃S₂ | [2] |

| Molecular Weight | 206.3 g/mol | [2] |

| IUPAC Name | 2-thiophen-2-ylethyl methanesulfonate | [2] |

| Common Synonyms | 2-(2-Thienyl)ethyl Mesylate, 2-Thiopheneethanol Methanesulfonate | [2] |

| Physical Form | Dark Brown Oil | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| Storage | Store in refrigerator, under inert gas | [1] |

Synthesis and Mechanistic Insight

The synthesis of this compound is a classic example of an esterification reaction, specifically a mesylation. The process involves the conversion of the primary alcohol, 2-(2-thienyl)ethanol, into its corresponding sulfonate ester. This transformation is fundamental because it converts a poor leaving group (hydroxyl, -OH) into an excellent leaving group (mesylate, -OMs), thereby activating the molecule for subsequent nucleophilic substitution reactions.

The choice of methanesulfonyl chloride as the reagent is deliberate. It is highly reactive and readily introduces the mesyl group. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

Caption: Synthetic pathway for this compound.

Detailed Laboratory Protocol

This protocol is adapted from analogous sulfonation procedures.[3][4]

-

Preparation: To a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 2-(2-thienyl)ethanol (1.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the mixture to 0°C in an ice-water bath.

-

Mesylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, this compound, as an oil. Further purification can be achieved via column chromatography if necessary.

Reactivity and Application in Drug Development

The utility of this compound stems from the high reactivity of the mesylate group as a leaving group in Sₙ2 reactions. This property makes it an invaluable precursor for introducing the 2-(2-thienyl)ethyl scaffold into more complex molecules.

This compound and its analogues are key intermediates in the synthesis of important drugs. For instance, the structurally similar 2-(2-thienyl)ethyl toluene-p-sulphonate is used to synthesize the antiplatelet agent Clopidogrel and the dopamine agonist Rotigotine .[3] Similarly, sulfonate derivatives of 2-(2'-thienyl)ethanol are precursors for another antiplatelet drug, Ticlopidine .[5][6] The methanesulphonate serves the same function, providing a reactive handle for amination or other nucleophilic substitutions required to build the final drug architecture.[5]

Analytical Characterization

A robust analytical workflow is critical to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.

Caption: Standard workflow for spectroscopic analysis and validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons (typically in the δ 6.9-7.2 ppm range), two triplets for the ethyl chain protons (-CH₂-CH₂-), and a sharp singlet for the methyl protons of the mesyl group around δ 3.0 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon atoms, including those in the thiophene ring, the ethyl chain, and the mesyl methyl group.

-

Mass Spectrometry (MS): GC-MS analysis can confirm the molecular weight of 206.3 g/mol .[2] The fragmentation pattern will provide further structural evidence.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. Key absorptions will include strong, characteristic peaks for the sulfonyl group (S=O) stretches, typically found around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H317: May cause an allergic skin reaction.[2]

-

H341: Suspected of causing genetic defects.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

This compound | C7H10O3S2 | CID 3047723. PubChem. [Link]

-

2-(2-Thienyl)ethyl benzenesulphonate | C12H12O3S2 | CID 6366083. PubChem. [Link]

- Braye, E. H. (1993). Preparation of 2-(2-thienyl)

-

Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. ResearchGate. [Link]

-

The Science Behind 2-(2-Thienyl)ethyl Toluene-p-Sulphonate: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof.

-

thiophene-2-carboxylic acid 2-thienyl ester. Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. This compound | 61380-07-2 [chemicalbook.com]

- 2. This compound | C7H10O3S2 | CID 3047723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-thienyl)ethyl toluene-p-sulphonate | 40412-06-4 [chemicalbook.com]

- 4. 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 5. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]

- 6. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]

Spectroscopic Data of 2-(2-Thienyl)ethyl Methanesulphonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Thienyl)ethyl methanesulphonate is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity and structural integrity are paramount for the successful development of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a comprehensive reference for its characterization. This document will detail the expected data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the underlying principles and experimental protocols.

Molecular Structure and Synthesis

This compound (C₇H₁₀O₃S₂) is an ester of 2-(2-thienyl)ethanol and methanesulfonic acid. Its molecular weight is approximately 206.28 g/mol [1][2][3].

Synthesis Pathway

The synthesis of this compound typically involves the reaction of 2-(2-thienyl)ethanol with methanesulfonyl chloride in the presence of a base, such as triethylamine or potassium hydroxide, to neutralize the hydrochloric acid byproduct[2][4]. The reaction is generally carried out in an aprotic solvent like toluene or dichloromethane.

Caption: Synthesis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | dd | 1H | H-5 (Thienyl) |

| ~6.95 | dd | 1H | H-3 (Thienyl) |

| ~6.90 | dd | 1H | H-4 (Thienyl) |

| ~4.40 | t | 2H | -CH₂-O- |

| ~3.25 | t | 2H | Thienyl-CH₂- |

| ~2.90 | s | 3H | CH₃-SO₂- |

This data is predicted based on typical chemical shifts for similar structural motifs.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the thiophene ring, the ethyl bridge, and the methanesulfonyl group.

-

Thiophene Ring Protons: The three protons on the thiophene ring will appear in the aromatic region (δ 6.5-8.0 ppm). Due to the substitution at the 2-position, they will exhibit complex splitting patterns (doublet of doublets, dd) arising from coupling with each other[5][6].

-

Ethyl Bridge Protons: The two methylene groups of the ethyl bridge will appear as two triplets (t) due to coupling with each other. The methylene group attached to the oxygen of the sulfonate ester (-CH₂-O-) will be deshielded and appear at a higher chemical shift compared to the methylene group attached to the thiophene ring (Thienyl-CH₂-).

-

Methanesulfonyl Protons: The methyl group of the methanesulfonyl moiety will appear as a sharp singlet (s) in the upfield region, as it has no adjacent protons to couple with.

Caption: Predicted ¹H NMR spectral correlations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a frequency of 75 MHz or higher.

-

Data Processing: Process the data with a Fourier transform and reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~139.0 | C-2 (Thienyl, quaternary) |

| ~127.5 | C-5 (Thienyl) |

| ~126.0 | C-3 (Thienyl) |

| ~124.5 | C-4 (Thienyl) |

| ~69.0 | -CH₂-O- |

| ~37.0 | CH₃-SO₂- |

| ~30.0 | Thienyl-CH₂- |

This data is predicted based on typical chemical shifts for similar structural motifs.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

-

Thiophene Ring Carbons: The four carbons of the thiophene ring will appear in the downfield region (δ 120-140 ppm)[7]. The quaternary carbon (C-2) attached to the ethyl group will have a different chemical shift compared to the three CH carbons.

-

Ethyl Bridge Carbons: The two methylene carbons will be in the upfield region, with the carbon attached to the oxygen (-CH₂-O-) appearing at a higher chemical shift due to the deshielding effect of the oxygen atom.

-

Methanesulfonyl Carbon: The methyl carbon of the methanesulfonyl group will appear as a single peak in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Background Spectrum: Record a background spectrum of the salt plates or the solvent.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Thiophene ring |

| ~2950, ~2850 | C-H stretch | -CH₂- and -CH₃ |

| ~1450 | C=C stretch | Thiophene ring |

| ~1350 (asymmetric) | S=O stretch | Sulfonate ester |

| ~1175 (symmetric) | S=O stretch | Sulfonate ester |

| ~970 | S-O stretch | Sulfonate ester |

| ~850 | C-H out-of-plane bend | 2-substituted thiophene |

This data is predicted based on characteristic absorption frequencies of the functional groups.[8][9][10][11][12][13]

Interpretation of the IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the sulfonate ester and the thiophene ring.

-

Sulfonate Ester Group: The most prominent peaks will be the strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. The S-O stretching vibration will also be present at a lower wavenumber.

-

Thiophene Ring: The C-H stretching vibrations of the aromatic thiophene ring will appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring will give rise to absorptions in the 1600-1400 cm⁻¹ region. A characteristic C-H out-of-plane bending vibration for a 2-substituted thiophene is expected around 850 cm⁻¹.

-

Alkyl Groups: The C-H stretching vibrations of the methylene and methyl groups will be observed in the 2950-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC/MS) for volatile compounds.

-

Ionization: The molecules are ionized, commonly using Electron Impact (EI) ionization.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data (EI)

| m/z | Proposed Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 127 | [M - SO₂CH₃]⁺ |

| 111 | [M - OSO₂CH₃]⁺ |

| 97 | [C₄H₄SCH₂]⁺ (Thienylmethyl cation) |

| 83 | [C₄H₃S]⁺ (Thienyl cation) |

| 79 | [SO₂CH₃]⁺ |

This data is predicted based on common fragmentation patterns of sulfonate esters and thiophene derivatives.[14][15][16][17]

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 206, corresponding to its molecular weight[3]. The fragmentation pattern will be influenced by the cleavage of the bonds within the methanesulfonate group and the ethyl bridge.

-

Molecular Ion: The presence of the molecular ion peak confirms the molecular weight of the compound.

-

Key Fragmentations:

-

Cleavage of the C-O bond of the ester can lead to the formation of a [M - OSO₂CH₃]⁺ ion.

-

Loss of the methanesulfonyl radical (•SO₂CH₃) would result in a fragment at m/z 127.

-

A prominent peak is expected at m/z 97, corresponding to the stable thienylmethyl cation, formed by cleavage of the bond between the two methylene groups.

-

The methanesulfonyl cation itself may be observed at m/z 79.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

References

- TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)

-

ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene... Retrieved from [Link]

-

Chemsrc. (2025). 2-thiophen-2-ylethyl methanesulfonate | CAS#:61380-07-2. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl methanesulfonate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Thienyl)ethyl benzenesulphonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate.

-

ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Retrieved from [Link]

-

PQRI. (n.d.). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H solution NMR spectra of (a) thiophene[1]Rotaxane and (b) polythiophene polyrotaxane. Retrieved from [Link]

- Google Patents. (n.d.). EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIST. (n.d.). 2-Thiopheneethanol. Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of ethene/Y copolymers with similar comonomer content... Retrieved from [Link]

-

UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PMC. (n.d.). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

-

ACS Publications. (n.d.). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. Retrieved from [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

- NASA. (n.d.). Infrared Spectra and Intensities of Amorphous and Crystalline Allene.

-

IOSR Journals. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

- 1. This compound | 61380-07-2 [chemnet.com]

- 2. 2-thiophen-2-ylethyl methanesulfonate | CAS#:61380-07-2 | Chemsrc [chemsrc.com]

- 3. This compound | C7H10O3S2 | CID 3047723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Google Patents [patents.google.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 12. iosrjournals.org [iosrjournals.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to the Solubility of 2-(2-Thienyl)ethyl Methanesulphonate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Synthesis to Solution – The Critical Role of Solubility

In the landscape of pharmaceutical development and organic synthesis, 2-(2-Thienyl)ethyl methanesulphonate (CAS 61380-07-2) emerges as a pivotal intermediate, notably in the synthesis of vital therapeutics such as the antiplatelet agent clopidogrel and the dopamine agonist rotigotine.[1] The efficacy of its use in these synthetic pathways is not merely a matter of reactivity, but is profoundly influenced by its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction kinetics, designing efficient purification protocols, and ensuring the overall viability of a synthetic route.

This guide provides an in-depth exploration of the solubility characteristics of this compound. We will dissect its molecular structure to predict its solubility behavior, present the available qualitative data, and, most importantly, provide a robust, field-proven experimental protocol for the quantitative determination of its solubility. This document is designed not as a static data sheet, but as a comprehensive technical resource that empowers the researcher to make informed decisions in the laboratory.

Physicochemical Profile of this compound

A foundational understanding of a compound's physical and chemical properties is the first step in predicting its solubility.

| Property | Value | Reference(s) |

| CAS Number | 61380-07-2 | [2] |

| Molecular Formula | C₇H₁₀O₃S₂ | |

| Molecular Weight | 206.28 g/mol | [3] |

| Appearance | Dark Brown Oil | [2] |

| Boiling Point | 367.2°C at 760 mmHg | [3] |

| Density | 1.325 g/cm³ | [3] |

| Synonyms | 2-(Thiophen-2-yl)ethyl methanesulfonate, 2-(2-Thienyl)ethyl Mesylate, 2-Thiopheneethanol Methanesulfonate |

The Theoretical Underpinnings of Solubility: A Molecular Perspective

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This axiom suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound can be rationalized by examining the distinct regions of its molecular structure:

-

The Thiophene Ring and Ethyl Spacer: This portion of the molecule is predominantly non-polar and lipophilic. The thiophene ring, while containing a heteroatom, contributes to the aromatic and largely non-polar character. This region will favor interactions with non-polar or weakly polar solvents through van der Waals forces.

-

The Methanesulphonate (Mesylate) Group (-O-SO₂-CH₃): This is a highly polar and electrophilic functional group. The presence of the sulfonyl group with its electronegative oxygen atoms creates a significant dipole moment, making this end of the molecule capable of strong dipole-dipole interactions and potentially acting as a hydrogen bond acceptor.

Therefore, the solubility of this compound in any given solvent will be a function of the solvent's ability to effectively solvate both the non-polar thiophene "tail" and the polar sulfonate "head".

Based on this structural analysis, we can anticipate:

-

High solubility in polar aprotic solvents (e.g., acetone, dimethylformamide) that can effectively engage in dipole-dipole interactions with the methanesulphonate group.

-

Moderate to good solubility in polar protic solvents like alcohols (e.g., methanol, ethanol), which can interact with the polar head.

-

Limited solubility in purely non-polar solvents (e.g., hexane, toluene), as they cannot effectively solvate the highly polar sulfonate group.

Qualitative and Semi-Quantitative Solubility Profile

While comprehensive quantitative data is not widely published, several sources provide valuable qualitative insights.

| Solvent | Solubility Description | Reference(s) |

| Chloroform | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

| Ethyl Acetate | Slightly Soluble | [1] |

| Water | Insoluble | [5] |

*Data for the structurally similar compound 2-(2-thienyl)ethyl toluene-p-sulphonate.

This information aligns with our theoretical predictions. The slight solubility in chloroform and ethyl acetate, which are moderately polar, and in methanol, a polar protic solvent, reflects the compound's dual nature.

A Robust Protocol for the Quantitative Determination of Solubility

The following protocol is based on the principles of the equilibrium shake-flask method, a widely accepted technique for determining the solubility of chemical compounds.[6] This method is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective:

To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Experimental Workflow Diagram:

Step-by-Step Methodology:

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions to create a set of calibration standards (typically 5-7 concentrations).

-

-

HPLC Method Development:

-

Develop a reliable HPLC method (or other analytical technique) to accurately quantify the concentration of the compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.99.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.

-

Accurately add a known volume of the organic solvent to the vial.

-

Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Safety and Handling Considerations

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is associated with several hazards:

-

Harmful if swallowed

-

May cause an allergic skin reaction

-

Suspected of causing genetic defects

When handling this compound, it is imperative to:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

-

Avoid inhalation of any vapors and direct contact with skin and eyes.[9]

-

Store the compound in a tightly sealed container in a cool, dry place, as it may be moisture-sensitive.[9]

Conclusion

While published quantitative solubility data for this compound is scarce, a comprehensive understanding of its molecular structure and the fundamental principles of solubility allows for reasoned predictions of its behavior in various organic solvents. Its amphiphilic nature, with distinct polar and non-polar regions, suggests a nuanced solubility profile, favoring polar aprotic and moderately polar solvents.

This guide provides the theoretical framework and, critically, a robust experimental protocol to empower researchers to determine precise, application-specific solubility data. Such empirical data is indispensable for the efficient and scalable use of this important pharmaceutical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate.

-

Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]

-

Chemsrc. (2025). 2-thiophen-2-ylethyl methanesulfonate. Retrieved from [Link]

-

Pure. (2009). OECD Guidelines for Testing Chemicals. Retrieved from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Chemsrc. (2025). 2-thiophen-2-ylethyl methanesulfonate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-(2-Thienyl)ethyl Toluene-p-Sulphonate: Synthesis and Reactivity. Retrieved from [Link]

-

IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry, 82(5), 1137-1159. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl methanesulfonate. Retrieved from [Link]

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

-

Moltox. (n.d.). Safety Data Sheet - Ethyl Methanesulfonate. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Solubility of Things. (n.d.). Methyl methanesulfonate. Retrieved from [Link]

-

ResearchGate. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Retrieved from [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

-

YouTube. (2023). Solubility of Organic Compounds. The Organic Chemistry Tutor. Retrieved from [Link]

-

ResearchGate. (2025). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

YouTube. (2021). 4: Predicting the solubility of organic molecules. Roxi Hulet. Retrieved from [Link]

Sources

- 1. iupac.org [iupac.org]

- 2. This compound | C7H10O3S2 | CID 3047723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 61380-07-2 [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-(2-Thienyl)ethyl toluene-p-sulphonate|CAS 40412-06-4 [benchchem.com]

- 6. filab.fr [filab.fr]

- 7. Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02031F [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. 2-(2-thienyl)ethyl toluene-p-sulphonate CAS#: 40412-06-4 [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Melting Point Determination of 2-(2-Thienyl)ethyl Methanesulphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Thienyl)ethyl methanesulphonate, a key intermediate in the synthesis of various pharmaceutical compounds. While a definitive melting point for this compound is not widely reported, compiled data suggests it exists as an oil at ambient temperatures, indicating a melting point below room temperature. This guide details a robust protocol for its synthesis via the mesylation of 2-(2-thienyl)ethanol, outlines effective purification techniques, and presents expected analytical data for its characterization. Furthermore, it addresses the nuances of determining the melting point of low-melting solids and oils, providing researchers with the necessary tools to accurately assess this physical property.

Introduction

This compound, also known as 2-(2-thienyl)ethyl mesylate, is a significant building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the excellent leaving group properties of the mesylate moiety, facilitating nucleophilic substitution reactions for the introduction of the 2-(2-thienyl)ethyl group into target molecules. This structural motif is found in several active pharmaceutical ingredients (APIs).

An accurate understanding of the physicochemical properties of synthetic intermediates is paramount for process development, optimization, and quality control. The melting point is a fundamental characteristic that provides insights into the purity and identity of a crystalline solid. However, for compounds that are liquid at room temperature, the determination of this property requires specialized techniques. This guide aims to provide a comprehensive resource for researchers working with this compound, addressing the ambiguity surrounding its melting point and offering detailed experimental procedures.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and structural characteristics of this compound is essential for its effective use.

Data Presentation: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₃S₂ | PubChem[1] |

| Molecular Weight | 206.28 g/mol | PubChem[1] |

| Physical State | Reported as an oil or dark brown liquid at room temperature. | - |

| Melting Point | Not definitively reported; presumed to be below room temperature. | - |

| CAS Number | 61380-07-2 | PubChem[1] |

Structural Confirmation: Spectroscopic Analysis

Due to the absence of publicly available experimental spectra for this compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on its molecular structure and data from analogous compounds. These predictions serve as a benchmark for researchers to confirm the successful synthesis and purity of the compound.

Expected ¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.15 (m, 1H): Thiophene H5

-

δ 6.95-6.90 (m, 2H): Thiophene H3 and H4

-

δ 4.40 (t, J = 6.8 Hz, 2H): -CH₂-OMs

-

δ 3.25 (t, J = 6.8 Hz, 2H): Thiophene-CH₂-

-

δ 2.90 (s, 3H): -SO₂-CH₃

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

δ 139.5: Thiophene C2

-

δ 127.0: Thiophene C5

-

δ 125.5: Thiophene C4

-

δ 124.0: Thiophene C3

-

δ 69.0: -CH₂-OMs

-

δ 37.5: -SO₂-CH₃

-

δ 31.0: Thiophene-CH₂-

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved through the mesylation of 2-(2-thienyl)ethanol. The following protocol is adapted from established procedures for the synthesis of similar sulfonate esters and is designed to be both efficient and reliable.[2][3]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(2-thienyl)ethanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-thienyl)ethanol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (1.2 eq.) to the stirred solution.

-

Add methanesulfonyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategy: Flash Column Chromatography

The crude this compound, which is typically an oil, can be purified by flash column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a clear oil.

Melting Point Determination for Low-Melting Solids and Oils

Given that this compound is an oil at room temperature, standard melting point apparatus may not be suitable for determining its freezing/melting point. The following methods are recommended for such substances.

Methodology: Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermal analysis technique that can be used to determine the melting point of a substance, even if it is a liquid at room temperature.

Experimental Workflow:

-

Calibrate the DSC instrument with appropriate standards (e.g., indium).

-

Accurately weigh a small amount of the purified oil (typically 1-5 mg) into an aluminum DSC pan and hermetically seal it.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Cool the sample to a temperature well below the expected melting point (e.g., -50 °C).

-

Heat the sample at a controlled rate (e.g., 5-10 °C/min).

-

The melting point is determined as the onset or peak of the endothermic transition observed in the DSC thermogram.

Alternative Method: Visual Determination in a Cooling Bath

A simpler, albeit less precise, method involves visually observing the solidification and melting of the sample in a controlled cooling and heating bath.

Experimental Workflow:

-

Place a small amount of the oil in a small test tube or capillary tube.

-

Immerse the tube in a cooling bath (e.g., a dry ice/acetone slush).

-

Stir the sample with a thin glass rod or wire until it solidifies.

-

Remove the tube from the cooling bath and allow it to warm up slowly while stirring.

-

The temperature at which the last crystal melts is recorded as the melting point.

Conclusion

References

[2] Preparation method of 2-(2-thienyl) ethanol p-toluenesulfonate. CN101560202B. Available from: [4] Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof. EP0367233A2. Available from: [3] Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate. CN103360363A. Available from: Melting point determination. Available from: [Link] [5] Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom. EP0522956A2. Available from: [1] this compound. PubChem. Available from: [Link] [6] Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. National Institutes of Health. Available from: [Link] [7] 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available from: [Link] [8] Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. ResearchGate. Available from: [Link] [9] Melting point determination. SSERC. Available from: [Link] [10] 13C HIGH RESOLUTION NMR STUDY OF METHYL—DIETHYL SULFONIUM TCNQ 1 : 2 COMPLEX. Available from: [Link] [11] 3(2) 11 - Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Research and Reviews. Available from: [Link] [12] The Science Behind 2-(2-Thienyl)ethyl Toluene-p-Sulphonate: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link] [13] Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. SciSpace. Available from: [Link] [14] NOVEL PROCESS FOR THE SYNTHESIS OF PHENOXYETHYL DERIVATIVES. WO 2011/101864 A1. Available from: [15] What is Melting Point?. Mettler Toledo. Available from: [Link] [16] Ethyl Methanesulphonate (EMS)-Mediated Mutagenesis Induces Genetic and Morphological Variations in Eggplant (Solanum melongena L.). MDPI. Available from: [Link] [17] PREPARATION OF BIS(2,2,2-TRIFLUOROETHYL) (CARBOMETHOXYMETHYL)PHOSPHONATE. Organic Syntheses. Available from: [Link] [18] Interpretation of 2D NMR Spectra. Available from: [Link] [19] Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. Semantic Scholar. Available from: [Link] [20] Exploring the Importance of Melting Point Meters in Oil Analysis. Drawell. Available from: [Link] [21] Molecular and Biochemical Evaluation of Ethyl Methanesulfonate-Induced Mutant Lines in Camelina sativa L. National Institutes of Health. Available from: [Link]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of the target compound.

Logical Relationship for Melting Point Determination

Sources

- 1. This compound | C7H10O3S2 | CID 3047723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

- 3. CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Google Patents [patents.google.com]

- 4. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]

- 5. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]

- 6. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. rroij.com [rroij.com]

- 12. nbinno.com [nbinno.com]

- 13. scispace.com [scispace.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. mt.com [mt.com]

- 16. Ethyl Methanesulphonate (EMS)-Mediated Mutagenesis Induces Genetic and Morphological Variations in Eggplant (Solanum melongena L.) | MDPI [mdpi.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. nmr.tamu.edu [nmr.tamu.edu]

- 19. semanticscholar.org [semanticscholar.org]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. Molecular and Biochemical Evaluation of Ethyl Methanesulfonate-Induced Mutant Lines in Camelina sativa L - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Thienyl)ethyl Methanesulphonate (CAS Number: 61380-07-2)

This guide provides a comprehensive technical overview of 2-(2-Thienyl)ethyl methanesulphonate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, reactivity, and applications.

Introduction and Core Characteristics

This compound, also known as 2-(2-thienyl)ethyl mesylate, is a vital organic compound valued for its role as a reactive intermediate. Its structure incorporates a thiophene ring, an ethyl spacer, and a methanesulphonate (mesylate) group. The mesylate moiety is an excellent leaving group in nucleophilic substitution reactions, making this compound a versatile tool for introducing the 2-(2-thienyl)ethyl group into a wide range of molecules. This reactivity is fundamental to its application in the synthesis of active pharmaceutical ingredients (APIs).

Table 1: Core Identifiers and Properties of this compound [1][2]

| Property | Value |

| CAS Number | 61380-07-2 |

| Molecular Formula | C₇H₁₀O₃S₂ |

| Molecular Weight | 206.28 g/mol [3] |

| IUPAC Name | 2-thiophen-2-ylethyl methanesulfonate[1] |

| Synonyms | 2-(2-Thienyl)ethyl mesylate, 2-Thiopheneethanol methanesulfonate |

| Appearance | Reported as a dark brown oil[4] |

| Solubility | Slightly soluble in chloroform and methanol[4] |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its synthesis, purification, and characterization.

Table 2: Physicochemical Properties of this compound [2]

| Property | Value | Source |

| Density | 1.325 g/cm³ | Chemsrc[2] |

| Boiling Point | 367.2 °C at 760 mmHg | Chemsrc[2] |

| Flash Point | 175.9 °C | Chemsrc[2] |

| Refractive Index | 1.546 | Chemsrc[2] |

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the thiophene ring, the ethyl chain, and the mesylate group.

-

Thiophene Ring Protons: Three signals in the aromatic region (approximately δ 6.8-7.2 ppm). The proton at position 5 of the thiophene ring would likely appear as a doublet of doublets, coupled to the protons at positions 3 and 4. The protons at positions 3 and 4 would also show characteristic couplings.

-

Ethyl Chain Protons: Two triplets corresponding to the two methylene groups. The methylene group adjacent to the thiophene ring (-CH₂-Thiophene) would appear at approximately δ 3.0-3.3 ppm, while the methylene group attached to the mesylate oxygen (-O-CH₂-) would be further downfield, around δ 4.2-4.5 ppm, due to the deshielding effect of the electronegative oxygen atom.

-

Mesylate Protons: A sharp singlet at approximately δ 2.9-3.1 ppm, integrating to three protons, corresponding to the methyl group of the methanesulphonate.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The predicted ¹³C NMR spectrum would show seven distinct carbon signals.

-

Thiophene Ring Carbons: Four signals in the aromatic region (approximately δ 123-141 ppm).

-

Ethyl Chain Carbons: Two signals, one for the methylene carbon adjacent to the thiophene ring (around δ 30-35 ppm) and one for the methylene carbon attached to the oxygen (around δ 68-72 ppm).

-

Mesylate Carbon: A signal for the methyl carbon of the mesylate group, typically appearing around δ 37-40 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be characterized by the following key absorption bands:

-

S=O Stretching (Sulfonate): Strong, asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. These are characteristic of the sulfonate group.

-

C-O Stretching: A strong band in the region of 1000-1200 cm⁻¹.

-

C-H Stretching (Aromatic): Bands above 3000 cm⁻¹ characteristic of the thiophene ring.

-

C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹ corresponding to the ethyl and methyl groups.

-

C=C Stretching (Thiophene): Bands in the region of 1400-1500 cm⁻¹.

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 206. Key fragmentation patterns would likely involve the loss of the mesylate group or cleavage of the ethyl chain.

Synthesis of this compound

The primary route for the synthesis of this compound is the methanesulfonylation of its corresponding alcohol, 2-(2-thienyl)ethanol. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.

Caption: Synthesis workflow for this compound.

Synthesis of the Precursor: 2-(2-Thienyl)ethanol

2-(2-Thienyl)ethanol can be synthesized from thiophene through various methods. One common industrial method involves the metallation of thiophene followed by a reaction with ethylene oxide[4].

Step-by-Step Protocol for 2-(2-Thienyl)ethanol Synthesis: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Metallation of Thiophene: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene in a suitable solvent like toluene. Add a metallating agent, such as sodium hydride, in portions while controlling the temperature[5].

-

Reaction with Ethylene Oxide: After the metallation is complete, introduce ethylene oxide to the reaction mixture. The reaction is typically carried out at a controlled temperature to ensure a selective reaction[5].

-

Hydrolysis: Upon completion of the reaction, carefully quench the mixture with an acidic aqueous solution to hydrolyze the intermediate and obtain 2-(2-thienyl)ethanol.

-

Purification: The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by vacuum distillation.

Methanesulfonylation of 2-(2-Thienyl)ethanol

Step-by-Step Protocol: This protocol is adapted from analogous tosylation procedures and general methanesulfonylation methods. It should be optimized for specific laboratory conditions.

-

Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve 2-(2-thienyl)ethanol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Addition of Base: Cool the solution to 0 °C using an ice bath. Add a tertiary amine base, such as triethylamine (1.5 eq.), to the solution.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the cooled solution, maintaining the temperature at 0 °C. The formation of a precipitate (triethylamine hydrochloride) may be observed.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for a few hours, or allow it to warm to room temperature if the reaction is slow. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer.

-

Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the excellent leaving group ability of the mesylate anion. This facilitates nucleophilic substitution reactions (Sₙ2), allowing for the covalent attachment of the 2-(2-thienyl)ethyl moiety to various nucleophiles.

Caption: General Sₙ2 reaction mechanism involving this compound.

A prominent application of this compound is in the synthesis of thienopyridine-based antiplatelet drugs, such as ticlopidine and its analog, clopidogrel[6]. These drugs are crucial in the prevention of thrombotic events.

Role in the Synthesis of Ticlopidine and Clopidogrel

In the synthesis of these APIs, this compound (or its tosylate analogue) serves as an electrophile that reacts with an appropriate amine nucleophile. For instance, in one synthetic route to clopidogrel, a derivative of 2-amino-2-(2-chlorophenyl)acetic acid is alkylated with the 2-(2-thienyl)ethyl group[7].

Caption: Simplified pathway showing the role of the mesylate in clopidogrel synthesis.

This nucleophilic substitution step is a critical bond-forming reaction in the construction of the core structure of these drugs. The choice of the mesylate as a leaving group is strategic, as it is highly reactive, allowing the reaction to proceed under relatively mild conditions with good yields.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 3: GHS Hazard Statements [1]

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H317 | May cause an allergic skin reaction |

| H341 | Suspected of causing genetic defects |

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, primarily as an electrophile in Sₙ2 reactions, makes it an essential building block in the pharmaceutical industry, most notably in the production of widely-used antiplatelet medications. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective and responsible use in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl methanesulfonate. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-thiophen-2-ylethyl methanesulfonate. Retrieved from [Link]

- Google Patents. (n.d.). CN103509037A - Preparation method of clopidogrel and intermediate thereof.

-

Der Pharma Chemica. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Retrieved from [Link]

- Journal of the Chemical Society C: Organic. (1969). The gas-phase reactions of sulphur with amines and related compounds: a novel synthesis of thaizoles. RSC Publishing.

-

ResearchGate. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ticlopidine Hydrochloride?. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 5. FT-IR spectrum of the ethyl.... Retrieved from [Link]

- Google Patents. (n.d.). CN101885720B - Method for synthesizing 2-thiophene ethylamine.

-

ResearchGate. (n.d.). 13 C NMR spectra of ethene/Y copolymers with similar comonomer content:.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes. Retrieved from [Link]

-

PubMed. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1][6]triazolo[4,3-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-vinylthiophene. Retrieved from [Link]

-

Hilaris Publisher. (2018). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Retrieved from [Link]

-

Wikipedia. (n.d.). Ticlopidine. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Process for synthesizing 2-thiopheneethanol and derivatives thereof. Retrieved from [Link]

- Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken

- PubMed. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug.

-

PMC. (n.d.). 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide. Retrieved from [Link]

-

LookChem. (n.d.). 2-THIOPHENE ETHANOL. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Ethyl 4-(benzo[b]thiophen-2-ylmethyl)benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN103483310B - Synthesis method of 2-thiopheneethanol.

Sources

- 1. This compound | C7H10O3S2 | CID 3047723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-thiophen-2-ylethyl methanesulfonate | CAS#:61380-07-2 | Chemsrc [chemsrc.com]

- 3. 2-Thiopheneethanol | 5402-55-1 [chemicalbook.com]

- 4. US6639083B1 - Method for preparing a thiopene derivative - Google Patents [patents.google.com]

- 5. EP0367233A2 - Process for the preparation of 2-(2-thienyl)-ethylamine and derivatives thereof - Google Patents [patents.google.com]

- 6. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]

2-(2-Thienyl)ethyl methanesulphonate safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 2-(2-Thienyl)ethyl Methanesulphonate

Introduction

This compound (CAS No. 61380-07-2) is a sulfonate ester widely utilized as a key intermediate in complex organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its utility stems from the methanesulphonate (mesylate) group, an excellent leaving group that facilitates nucleophilic substitution reactions. However, the very reactivity that makes this compound valuable also presents significant health and safety challenges. As a potent alkylating agent, it is suspected of causing genetic defects and requires handling protocols that reflect its hazardous nature.[1]

This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, chemists, and drug development professionals with a deeper understanding of the hazards associated with this compound. By elucidating the mechanistic basis for its toxicity, this document aims to empower scientific staff to implement robust safety protocols grounded in chemical principles, ensuring both personal safety and experimental integrity.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of a thorough safety assessment. These parameters dictate appropriate storage conditions, predict its behavior in various solvents, and inform emergency response procedures.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 61380-07-2 | [1][2][3] |

| IUPAC Name | 2-thiophen-2-ylethyl methanesulfonate | [1] |

| Molecular Formula | C₇H₁₀O₃S₂ | [1][3] |

| Molecular Weight | 206.3 g/mol | [1][4] |

| Synonyms | 2-(2-Thienyl)ethyl Mesylate, 2-Thiopheneethanol Methanesulfonate | [1][3] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Dark Brown Oil | [2] |

| Boiling Point | 367.2 °C at 760 mmHg | [3] |

| Density | 1.325 g/cm³ | [3] |

| Flash Point | 175.9 °C | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| Recommended Storage | Refrigerator | [2] |

Hazard Profile: A Mechanistic Perspective

The Globally Harmonized System (GHS) provides a clear classification of the hazards associated with this compound. Understanding the chemical mechanisms behind these classifications is critical for appreciating the risks involved.[1]

-

H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4)

-

H317: May cause an allergic skin reaction (Skin Sensitization - Category 1)

-

H341: Suspected of causing genetic defects (Germ Cell Mutagenicity - Category 2)

The primary toxicological concern stems from the compound's nature as an alkylating agent . The methanesulphonate moiety is an excellent leaving group. In the presence of a nucleophile (Nu⁻), such as the amine groups found on DNA bases or proteins, the compound can undergo an Sₙ2 reaction, covalently bonding the 2-(2-thienyl)ethyl group to the biological macromolecule. This process, known as alkylation, is the root cause of its mutagenicity and skin sensitization properties.

Hierarchy of Controls: From Engineering to PPE

Managing exposure to hazardous substances follows a "hierarchy of controls." This principle prioritizes the most effective measures first. For a suspected mutagen like this compound, this hierarchy is not merely a recommendation but a requirement for safe laboratory practice.

1. Engineering Controls: This is the most critical line of defense.

-

Chemical Fume Hood: All handling of the neat compound and its concentrated solutions must be performed inside a certified chemical fume hood. This prevents the inhalation of aerosols and vapors and provides containment in case of a spill.[5]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute fugitive emissions.

2. Administrative Controls:

-

Designated Areas: Clearly demarcate areas where this compound is stored and handled.

-

Training: All personnel must be trained on the specific hazards of alkylating agents and the protocols outlined in this guide.

-

Minimization: Use the smallest quantity of the chemical necessary for the experiment.

3. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

Table 3: Required Personal Protective Equipment

| Exposure Route | Required PPE | Rationale and Best Practices |

| Eyes | Safety glasses with side-shields or chemical splash goggles. | Protects against accidental splashes of the liquid. Standard prescription glasses are not sufficient.[6] |

| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Lab coat. | Double-gloving is recommended when handling the neat material. Gloves should be inspected before use and disposed of immediately after handling. Consult glove manufacturer data for breakthrough times. A lab coat protects against contamination of personal clothing.[6] |

| Respiratory | Not required if handled exclusively within a fume hood. | A fume hood provides superior respiratory protection. For emergency situations or spill cleanup outside a hood, a respirator with an organic vapor cartridge may be necessary.[7] |

digraph "ExposureControlWorkflow" { graph [splines=true, overlap=false, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];Start [label="Task: Handle\n2-(2-Thienyl)ethyl\nMethanesulphonate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Engineering [label="1. Engineering Control:\nWork inside a certified\nchemical fume hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Admin [label="2. Administrative Controls:\n- Is area designated?\n- Are personnel trained?\n- Is quantity minimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PPE [label="3. Don Full PPE:\n- Eye Protection (Goggles)\n- Body (Lab Coat)\n- Hands (Double Gloves)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Task", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop [label="STOP\nDo Not Proceed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Engineering; Engineering -> Admin [label="Yes"]; Engineering -> Stop [label="No"]; Admin -> PPE [label="Yes"]; Admin -> Stop [label="No"]; PPE -> Proceed; }

Standard Operating Procedures

Adherence to detailed, step-by-step protocols is essential to minimize risk.

Protocol 4.1: Weighing and Dispensing Solid/Oil Reagents

-

Preparation: Ensure the fume hood sash is at the proper working height. Cover the work surface and analytical balance with absorbent, disposable bench paper.

-

PPE: Don all required PPE as specified in Table 3, including double gloves.

-

Dispensing: Tare a suitable container on the balance. Remove the reagent from storage (refrigerator) and allow it to reach room temperature in a desiccator if necessary. Transfer the approximate amount of the compound into the tared container using a clean spatula or pipette.

-

Measurement: Securely cap the container and weigh it. The difference from the tare weight is the amount of substance dispensed. This "weighing by difference" method prevents contamination of the stock bottle.

-

Cleanup: Immediately cap the stock bottle and return it to storage. Dispose of the outer gloves and any contaminated weighing paper into a designated solid hazardous waste container.

Protocol 4.2: Reaction Setup and Quenching

-

Setup: All reaction setups should be performed in the fume hood.

-

Addition: When adding the reagent to a reaction mixture, do so slowly and in a controlled manner to manage any potential exotherms.

-

Quenching (Critical Step): Alkylating agents must be neutralized before the reaction workup.

-

Rationale: Unreacted this compound will persist through aqueous workup and chromatography, contaminating equipment and final products. It must be chemically destroyed.

-

Procedure: After the reaction is complete, add a suitable nucleophilic quenching agent. A common choice is a solution of ammonium hydroxide or sodium thiosulfate. Stir the mixture for a sufficient period (e.g., 1-2 hours) to ensure complete destruction of the alkylating agent before proceeding to extraction or other workup steps.

-

Emergency and Disposal Procedures

First-Aid Measures

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[1][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]

Accidental Release

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.

-

Neutralize: Cautiously treat the contained spill with a deactivating solution (e.g., 5% ammonium hydroxide) to neutralize the reactive mesylate.

-

Collect: Scoop the absorbent material into a clearly labeled, sealable hazardous waste container.

-

Decontaminate: Wipe the spill area with the deactivating solution, followed by a soap and water wash.

Waste Disposal

-

Liquid Waste: Any waste stream containing unreacted this compound must be quenched as described in Protocol 4.2 before being added to the appropriate hazardous waste container.

-

Solid Waste: All contaminated disposables (gloves, bench paper, silica gel) must be collected in a separate, sealed, and clearly labeled hazardous waste container for incineration. Do not mix with general lab trash.

Conclusion